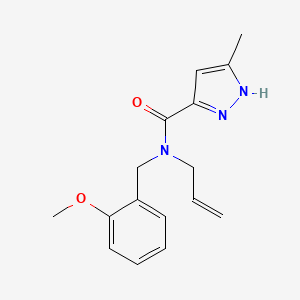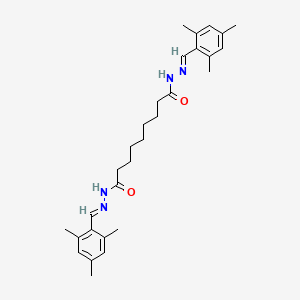![molecular formula C25H26N2O2 B3860387 N'-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3860387.png)
N'-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide is a chemical compound that has been widely studied for its potential use in scientific research. It is a hydrazone derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells or by inhibiting the growth of microorganisms. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide has been found to have interesting biochemical and physiological effects. In one study, it was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential for the treatment of neurological disorders such as Alzheimer's disease. In another study, it was found to have antioxidant activity, which could be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide in lab experiments is its potential for the development of new drugs for the treatment of cancer and infectious diseases. Another advantage is its interesting biochemical and physiological effects, which could lead to the discovery of new therapeutic targets. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide. One direction is the further investigation of its mechanism of action, which could lead to the discovery of new therapeutic targets. Another direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, the compound could be studied in combination with other drugs to enhance its therapeutic potential. Overall, the study of N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide has the potential to lead to the discovery of new drugs for the treatment of cancer and infectious diseases, as well as new therapeutic targets for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide has been found to have potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antifungal properties. In one study, the compound was found to exhibit cytotoxic activity against human cancer cell lines. In another study, it showed antimicrobial activity against various bacterial and fungal strains. These findings suggest that the compound may have potential for the development of new drugs for the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-25(2,3)22-14-12-21(13-15-22)24(28)27-26-17-20-10-7-11-23(16-20)29-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,27,28)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERGUBDNVFLGW-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-{2-[2-({[(1-phenylethylidene)amino]oxy}acetyl)carbonohydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B3860336.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3860341.png)
![2,4-dibromo-6-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3860345.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B3860350.png)
![7-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3860351.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)

![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3860364.png)

![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
![2-[(4-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B3860395.png)